![molecular formula C8H12ClNO3 B13038199 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride](/img/structure/B13038199.png)
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride is a chemical compound with significant relevance in various scientific fields. It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, which is known for its biological and pharmaceutical importance. This compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multicomponent reactions (MCRs) that allow for the efficient and economical synthesis of pyrrole derivatives. These methods often use readily available starting materials and catalysts to achieve high yields and selectivity . The use of metal-catalyzed reactions, such as those involving manganese or copper complexes, can also enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .
科学的研究の応用
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary, but they often include key signaling pathways related to cell growth, apoptosis, and metabolism .
類似化合物との比較
4-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylicacidhydrochloride can be compared with other similar compounds, such as:
Pyrrole: A simpler nitrogen-containing heterocycle with similar chemical properties but less complexity.
Pyrrolopyrazine: A compound with a similar structure but containing an additional pyrazine ring, which can enhance its biological activity.
Cyclopenta[c]pyrrole: A compound with a similar bicyclic structure but different functional groups, leading to different chemical and biological properties.
特性
分子式 |
C8H12ClNO3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC名 |
6-oxo-2,3,3a,4,5,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c10-6-2-1-4-5(6)3-9-7(4)8(11)12;/h4-5,7,9H,1-3H2,(H,11,12);1H |
InChIキー |
RKANTXGTMRSPRR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2C1C(NC2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B13038117.png)

![[4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL](/img/structure/B13038126.png)
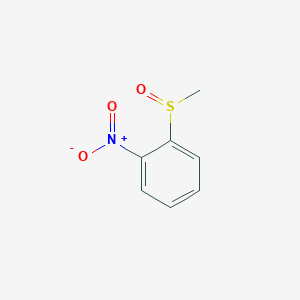
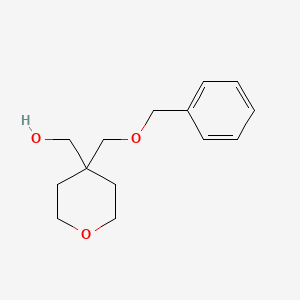

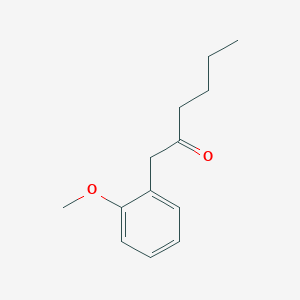
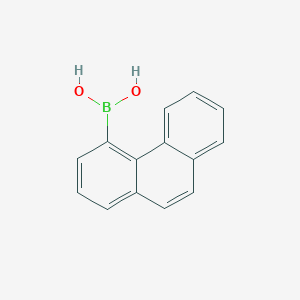
![2,2'-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N'-methyl)-2-nitro-1,1'-ethenediamine)](/img/structure/B13038175.png)
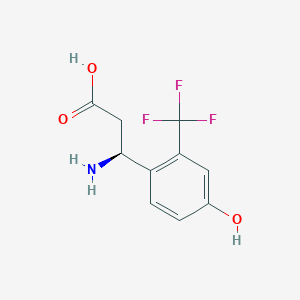


![6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13038206.png)

